REACTION_CXSMILES
|
[C:1]([NH:4][CH:5](Br)[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2].[NH2:17][OH:18]>C1COCC1>[C:1]([NH:4][CH:5]([NH:17][OH:18])[C:6]([NH:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
17.2 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)Br
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Control Type
|
UNSPECIFIED
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Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred (30 min) at this temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
added dropwise (30 min)
|
Duration
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30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature (1 h)
|
Duration
|
1 h
|
Type
|
FILTRATION
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Details
|
The insoluble materials were filtered
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was separated into two components by flash column chromatography on SiO2 gel (7.5% MeOH/CHCl3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC(C(=O)NCC1=CC=CC=C1)NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |